Cas no 301180-18-7 (4-hydroxynaphthalene-2-carbaldehyde)

4-ヒドロキシナフタレン-2-カルボアルデヒドは、ナフタレン骨格にヒドロキシル基とアルデヒド基が選択的に導入された芳香族化合物です。分子式C11H8O2、分子量172.18の黄色結晶性固体で、有機合成中間体として高い有用性を示します。特にアルデヒド基の反応性を活かした縮合反応や、ヒドロキシル基を起点とする誘導体合成に適しています。光学的特性を有することから機能性材料の前駆体としても注目されており、医農薬品や色素合成における多段階反応において重要な役割を果たします。安定性に優れ、精密合成における再現性の高い反応収率が特長です。

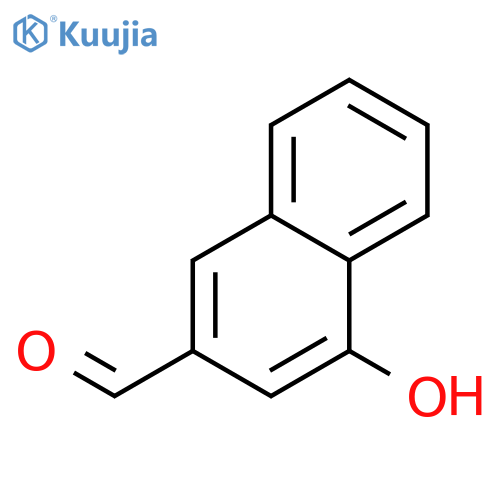

301180-18-7 structure

商品名:4-hydroxynaphthalene-2-carbaldehyde

CAS番号:301180-18-7

MF:C11H8O2

メガワット:172.18002

CID:855648

4-hydroxynaphthalene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-hydroxynaphthalene-2-carbaldehyde

- 4-Hydroxynaphthalene-2-carboxaldehyde

-

4-hydroxynaphthalene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219003330-1g |

3-Naphthol-1-carboxaldehyde |

301180-18-7 | 98% | 1g |

$1802.95 | 2023-09-02 | |

| Alichem | A219003330-500mg |

3-Naphthol-1-carboxaldehyde |

301180-18-7 | 98% | 500mg |

$1019.20 | 2023-09-02 | |

| Alichem | A219003330-250mg |

3-Naphthol-1-carboxaldehyde |

301180-18-7 | 98% | 250mg |

$720.80 | 2023-09-02 |

4-hydroxynaphthalene-2-carbaldehyde 関連文献

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

301180-18-7 (4-hydroxynaphthalene-2-carbaldehyde) 関連製品

- 78119-82-1(6-hydroxynaphthalene-2-carbaldehyde)

- 7770-45-8(4-Hydroxy-1-naphthaldehyde)

- 91136-43-5(3-hydroxynaphthalene-1-carbaldehyde)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬